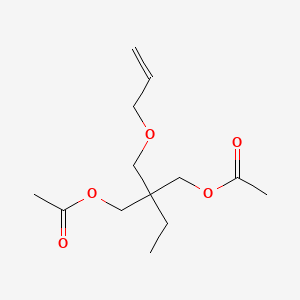
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate is an organic compound with the molecular formula C13H22O5. It is a diacetate ester derivative of 1,3-propanediol, featuring an ethyl group and a propenyloxy group. This compound is used in various chemical applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate typically involves organic synthesis techniques. The process begins with the reaction of 1,3-propanediol with acetic anhydride to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process is scaled up from laboratory synthesis to industrial production by optimizing these parameters and using large-scale reactors .
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetate groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
科学的研究の応用
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can undergo hydrolysis to release acetic acid, while the propenyloxy group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its effects in different applications .
類似化合物との比較
Similar Compounds
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-: Lacks the diacetate groups.
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, monoacetate: Contains only one acetate group.
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, triacetate: Contains three acetate groups.
Uniqueness
The uniqueness of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .
特性
CAS番号 |
67385-16-4 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC名 |
[2-(acetyloxymethyl)-2-(prop-2-enoxymethyl)butyl] acetate |
InChI |
InChI=1S/C13H22O5/c1-5-7-16-8-13(6-2,9-17-11(3)14)10-18-12(4)15/h5H,1,6-10H2,2-4H3 |
InChIキー |
RGFXTQUAWAGNQO-UHFFFAOYSA-N |
正規SMILES |
CCC(COCC=C)(COC(=O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


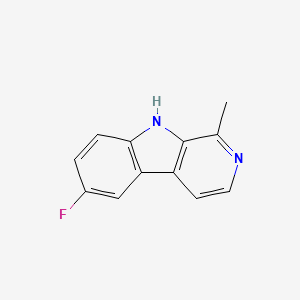
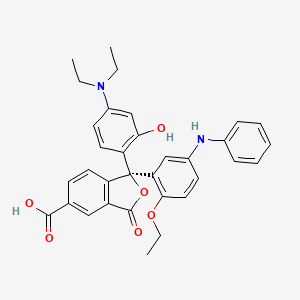


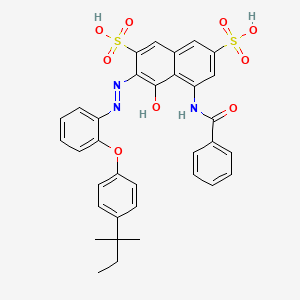

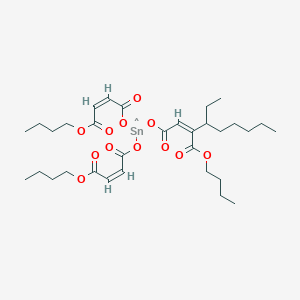
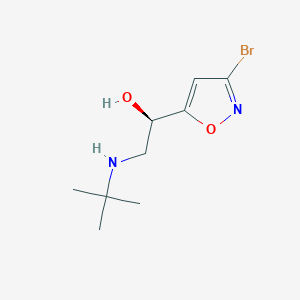
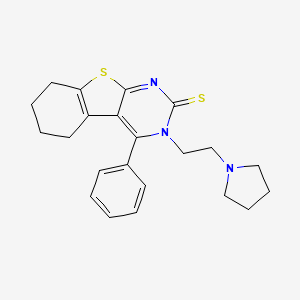
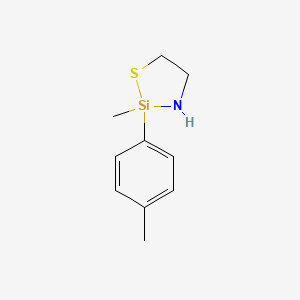


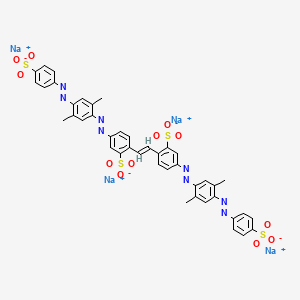
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
